Crystal Structure: Dihydrate Hydrogen-Bonding Network vs. Para Monohydrate
Single-crystal X-ray diffraction reveals that o-toluenesulfonic acid crystallizes as a dihydrate (C₇H₈O₃S·2H₂O) with a distinct hydrogen-bonded network incorporating two water molecules per sulfonic acid moiety [1]. In contrast, the para isomer consistently forms a monohydrate (C₇H₈O₃S·H₂O) under analogous conditions, featuring an H₃O⁺ oxonium ion [2]. This structural divergence affects crystal density, hygroscopicity, and the physical handling properties of the solid.
| Evidence Dimension | Hydration stoichiometry in the solid state |
|---|---|
| Target Compound Data | Dihydrate: C₇H₈O₃S·2H₂O; monoclinic, space group P2₁/c, a = 7.639, b = 7.188, c = 18.143 Å, β = 97.74°, Z = 4 [1] |
| Comparator Or Baseline | p-Toluenesulfonic acid monohydrate: C₇H₈O₃S·H₂O; monoclinic, space group P2₁/c, a = 5.881, b = 7.432, c = 20.085 Å, β = 97.95° [2] |
| Quantified Difference | Unit cell length a differs by +30% (7.639 vs. 5.881 Å); H₂O:sulfonic acid molar ratio = 2:1 vs. 1:1 |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
The different hydration stoichiometry directly impacts the effective molecular weight used in stoichiometric calculations, making the dihydrate the correct choice when exact water content is required for quantitative work.
- [1] Taga, T., & Kobayashi, T. (1990). Structure of o-toluenesulfonic acid dihydrate. Acta Crystallographica Section C, 46(11), 2243–2245. View Source
- [2] Lundgren, J. O., & Olovsson, I. (1973). The hydrated proton H+(H2O)n. I. A single crystal neutron diffraction study of the oxonium ion in p-toluenesulfonic acid monohydrate. The Journal of Chemical Physics, 58(6), 2240–2247. View Source
